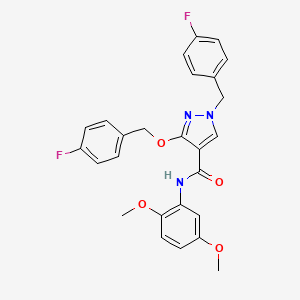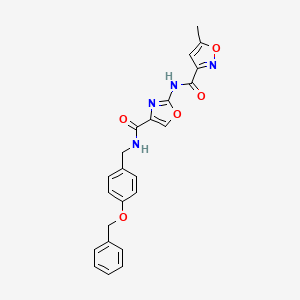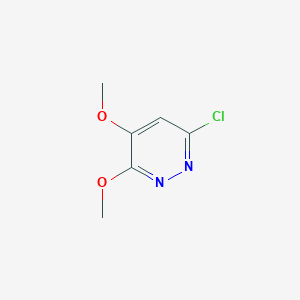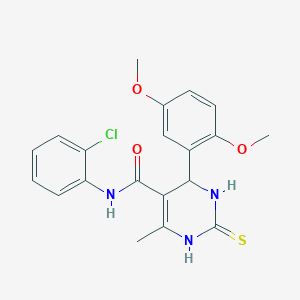
ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a chemical compound that is used in scientific research. It is a sulfonamide derivative that has shown potential in various biological applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Purposes
Compounds with complex structures, including those related to ethyl benzoates and sulfonamides, have been synthesized and characterized for their potential antimicrobial activities. For instance, the synthesis of new quinazolines has shown antimicrobial potential against various bacteria and fungi, indicating the value of structural modifications in enhancing biological activity (Desai, Shihora, & Moradia, 2007). Similarly, arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated for their antimicrobial activities, highlighting the role of heterocyclic compounds in drug discovery (Sarvaiya, Gulati, & Patel, 2019).
Molecular Docking and Nonlinear Optical Properties
The exploration of molecular structures through FT-IR, FT-Raman spectra, and molecular docking studies reveals the potential of certain compounds in inhibiting specific biological targets. For example, studies on ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate demonstrate its inhibitory activity against pyrrole inhibitor, suggesting applications in the development of new therapeutic agents (El-Azab et al., 2016).
Antimitotic and Antiplatelet Activities
Research into the synthesis of compounds with specific functionalities, such as imidazo[4,5-c]pyridin-6-ylcarbamates, indicates the potential for antimitotic agents in cancer therapy. This suggests that structural analogs could be designed for targeted biological activities (Temple, 1990). Moreover, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) have been identified for their selective anti-PAR4 activity, offering insights into the development of novel antiplatelet drug candidates (Chen et al., 2008).
Propiedades
IUPAC Name |
ethyl 4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-2-23-15(20)12-5-7-13(8-6-12)24(21,22)17-10-11-18-14(19)4-3-9-16-18/h3-9,17H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQRBLPEHCCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-ethoxy-2-(5-methylfuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2373563.png)
![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)

![3-[(E)-benzylideneamino]-2-methylquinazolin-4-one](/img/structure/B2373573.png)
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)

![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)
